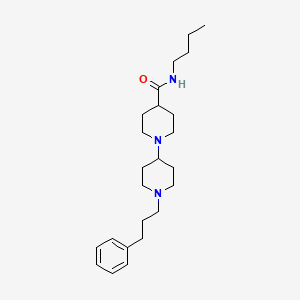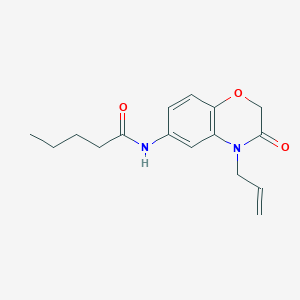
N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, also known as Bupivacaine, is a local anesthetic agent that is widely used in clinical practice. It belongs to the amide group of local anesthetics and is commonly used for regional anesthesia, peripheral nerve blocks, and epidural anesthesia. Bupivacaine is known for its long-lasting effects and is a popular choice for postoperative pain management.
作用机制
N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide works by blocking the sodium channels in the nerve fibers, which prevents the transmission of pain signals to the brain. It also inhibits the release of neurotransmitters, such as norepinephrine and substance P, which are involved in pain signaling. N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has a high affinity for nerve fibers, which allows for a long-lasting effect.
Biochemical and Physiological Effects:
N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to have a variety of effects on the body, including cardiovascular effects, respiratory effects, and neurological effects. It can cause a decrease in blood pressure and heart rate, as well as respiratory depression. N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has also been shown to have neurotoxic effects, which can lead to nerve damage and muscle weakness.
实验室实验的优点和局限性
N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is a widely used local anesthetic agent in laboratory experiments. It has a long-lasting effect, which allows for prolonged observation of the experimental subjects. N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is also relatively safe and has a low risk of toxicity when used in appropriate doses. However, N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide can be difficult to work with due to its high hydrophobicity, which can affect its solubility and bioavailability.
未来方向
There are several potential future directions for research on N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is the development of new formulations and delivery methods for N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, which could improve its efficacy and safety. Another area of interest is the investigation of N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide's potential use in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia. Additionally, further research is needed to better understand the neurotoxic effects of N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide and to develop strategies to mitigate these effects.
合成方法
N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is synthesized by the reaction between 1,4'-bipiperidine-4-carboxylic acid and N-butyl-3-phenylpropylamine. The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain pure N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide.
科学研究应用
N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied in the field of anesthesia and pain management. It has been used in various clinical trials to evaluate its efficacy and safety in different patient populations. N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has also been studied for its potential use in other medical applications, such as treatment for neuropathic pain, cancer pain, and postherpetic neuralgia.
属性
IUPAC Name |
N-butyl-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O/c1-2-3-15-25-24(28)22-11-19-27(20-12-22)23-13-17-26(18-14-23)16-7-10-21-8-5-4-6-9-21/h4-6,8-9,22-23H,2-3,7,10-20H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGGCXOUDLSLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(4-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5050205.png)
![2-(3,4-dimethoxyphenyl)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5050215.png)
![N',N'''-4,4'-biphenyldiylbis[N-(2-methoxyphenyl)urea]](/img/structure/B5050219.png)
![5-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]isophthalic acid](/img/structure/B5050226.png)
![3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5050227.png)
![2-[tert-butyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B5050242.png)
![N-cyclooctyl-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5050244.png)
![1-(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5050259.png)
![N-(4-{[3-(hydroxymethyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B5050263.png)

![3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5050273.png)

